(3-Fluoro-5-n-propyloxyphenyl)Zinc bromide
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Overview
Description
(3-fluoro-5-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-5-n-propyloxyphenyl)zinc bromide typically involves the reaction of (3-fluoro-5-n-propyloxyphenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
(3-fluoro-5-n-propyloxyphenyl) bromide+Zn→(3-fluoro-5-n-propyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The process may also include purification steps such as filtration and distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(3-fluoro-5-n-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Formation of new carbon-carbon bonds, leading to complex organic molecules.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
(3-fluoro-5-n-propyloxyphenyl)zinc bromide is used in various scientific research applications, including:
Organic synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material science: Utilized in the preparation of advanced materials with specific properties.
Biological research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (3-fluoro-5-n-propyloxyphenyl)zinc bromide involves its reactivity as a nucleophile. The compound can donate electrons to electrophiles, forming new carbon-carbon bonds. The zinc atom plays a crucial role in stabilizing the negative charge during the reaction, facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- (3-fluoro-2-isopropoxyphenyl)zinc bromide
- (3-fluoro-5-isopropoxyphenyl)zinc bromide
- (3,4-difluoro-5-isopropoxyphenyl)zinc bromide
Uniqueness
(3-fluoro-5-n-propyloxyphenyl)zinc bromide is unique due to its specific substitution pattern and the presence of the n-propyloxy group. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable for synthesizing specific organic molecules that may not be easily accessible using other similar compounds .
Properties
Molecular Formula |
C9H10BrFOZn |
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Molecular Weight |
298.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-2-6-11-9-5-3-4-8(10)7-9;;/h4-5,7H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XZQVKLAROASJOF-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origin of Product |
United States |
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